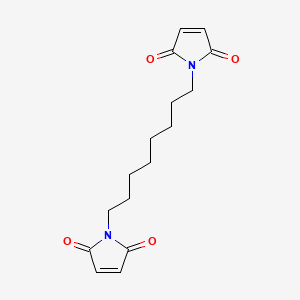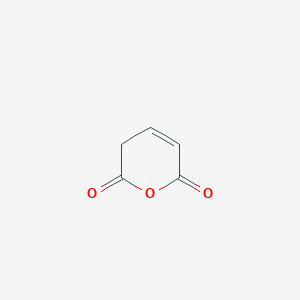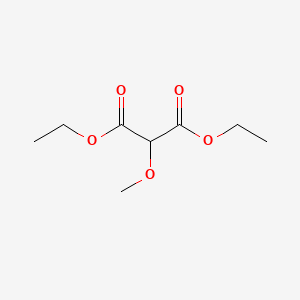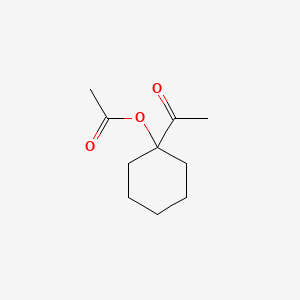
1-Acetylcyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylcyclohexyl acetate, also known as 1-acetoxy-1-acetylcyclohexane or fema 3701, belongs to the class of organic compounds known as alpha-acyloxy ketones. These are ketones that have an acyloxy substituent alpha to the carbonyl group. They have the general structure R4C(=O)OC(R2)(R3)C(R1)=O (R1=organyl, R4=H or organyl; R2, R3 = any atom). 1-Acetylcyclohexyl acetate is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-acetylcyclohexyl acetate is primarily located in the cytoplasm. 1-Acetylcyclohexyl acetate has a sweet, floral, and fruity taste.
Aplicaciones Científicas De Investigación
Fragrance Synthesis The compound has been utilized in fragrance synthesis. For instance, the synthesis of 1-(3,3-dimethylcyclohexyl) ethyl acetate, a related compound, involves the reaction of dihydromycene with acetic acid, indicating potential applications in fragrance industries (Shen et al., 2013).
Biomedical Applications In biomedical applications, acetal-modified polysaccharides, which may include derivatives of 1-Acetylcyclohexyl acetate, have been used to develop pH-sensitive solubility-switching materials, highlighting its potential in drug delivery systems (Graham & Broaders, 2019).
Membrane Technology The material has implications in membrane technology, as seen in the study of cellulose acetate membranes for natural gas purification. Understanding the impact of water vapor permeation through such membranes is crucial for improving separation performance (Chen et al., 2015).
Chemical Synthesis and Kinetics 1-Acetylcyclohexyl acetate-related compounds are used in various chemical syntheses, such as in the creation of amino acid bearing Schiff base ligands for studying antioxidant and enzyme inhibitory properties (Ikram et al., 2015). Additionally, it plays a role in investigating the kinetics of chemical reactions, like the Michael addition reaction of acetylacetone with 2-cyclohexene-1-one (Susan et al., 2018).
Propiedades
Número CAS |
52789-73-8 |
|---|---|
Nombre del producto |
1-Acetylcyclohexyl acetate |
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(1-acetylcyclohexyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-8(11)10(13-9(2)12)6-4-3-5-7-10/h3-7H2,1-2H3 |
Clave InChI |
GIFAYASOTQVRTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCCC1)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCCCC1)OC(=O)C |
Densidad |
1.04 |
Otros números CAS |
52789-73-8 |
Descripción física |
colourless, oily liquid with a sweet fruity, floral, honey odou |
Solubilidad |
slightly soluble in water, soluble in alcohols and oils |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



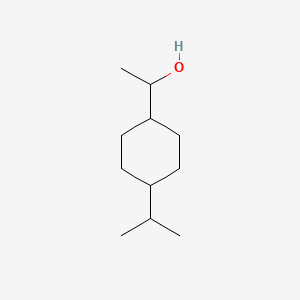
![5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1617250.png)
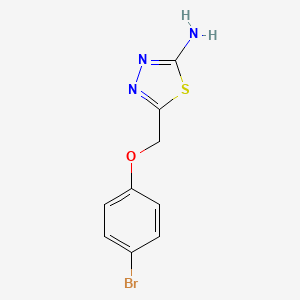
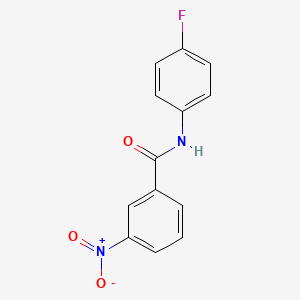
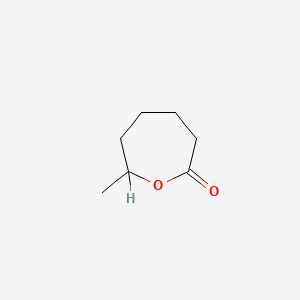
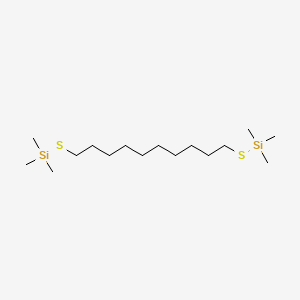
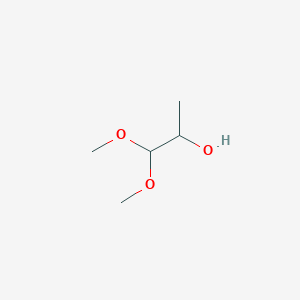
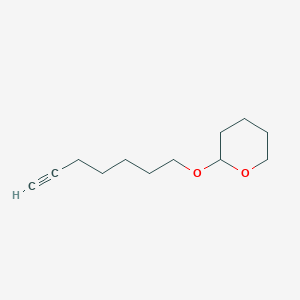

![2-Allylbicyclo[2.2.1]heptane](/img/structure/B1617262.png)

